molecular formula C14H17BN2O2 B1392779 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine CAS No. 1356165-79-1

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine

Cat. No. B1392779
CAS RN: 1356165-79-1
M. Wt: 256.11 g/mol
InChI Key: ZLJJTKKBVUARJC-UHFFFAOYSA-N
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Description

The compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine” is a boronic ester derivative. Boronic esters are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are commonly used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through reactions involving organometallic compounds and boronic acids .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a naphthyridine ring (a nitrogen-containing aromatic ring) with a boronic ester group attached at the 3-position .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are generally stable under normal conditions but can decompose under acidic conditions or when heated .

Scientific Research Applications

Synthesis and Material Science

  • Semiconducting Polymers: A derivative of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) has been utilized for synthesizing naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, significant for high-performance semiconducting polymers (Kawashima et al., 2013).

Chemical Structure and Properties

  • Molecular Structure Analysis: The compound has been used in studies to understand molecular structures and physicochemical properties through techniques like FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and density functional theory (DFT) (Huang et al., 2021).

Fluorescence Probes

  • Detection of Hydrogen Peroxide: Boronate ester fluorescence probes based on 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives have been synthesized for the detection of hydrogen peroxide, a key component in oxidative stress (Lampard et al., 2018).

Boronated Compounds in Biology

  • Cellular Uptake and Cytotoxicity Studies: The compound's derivatives have been investigated for their boron uptake and cytotoxicity in vitro, using human glioblastoma and canine kidney tubule cells (Morrison et al., 2010).

Medicinal Chemistry

  • Potential in Drug Development: Derivatives of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine have been identified as potent antagonists in medicinal chemistry, with potential applications in the treatment of diseases like osteoporosis (Coleman et al., 2004).

Polymer Chemistry

  • Luminescent Polymers: The compound has been used in the synthesis of deeply colored polymers with applications in material science, displaying brilliant red colors and solubility in common organic solvents (Zhu et al., 2007).

Catalysis

  • Role in Catalytic Processes: It has been utilized in palladium-catalyzed processes for the synthesis of arenes, highlighting its significance in catalytic chemistry (Takagi & Yamakawa, 2013).

Safety and Hazards

Like many organic compounds, boronic esters should be handled with care. They may pose risks if ingested, inhaled, or if they come into contact with skin .

Future Directions

The use of boronic esters in organic synthesis is a well-established field with many potential applications. Future research may focus on developing new synthetic methods involving these compounds, or exploring their use in the synthesis of complex organic molecules .

Biochemical Analysis

Biochemical Properties

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of complex organic molecules . The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, making it a valuable tool for modifying and studying biological systems . Additionally, this compound can act as a ligand for metal catalysts, enhancing their activity and selectivity in various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cellular context. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are key regulators of cellular functions . In particular, it can affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, thereby influencing the production and utilization of energy within cells .

Molecular Mechanism

At the molecular level, the mechanism of action of this compound involves several key interactions with biomolecules. The boron atom in the dioxaborolane ring can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to inhibition or activation of their activity . This compound can also bind to DNA and RNA, affecting their structure and function . Additionally, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby influencing various cellular processes . These interactions collectively contribute to the compound’s ability to regulate gene expression, cell signaling, and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . Studies have shown that prolonged exposure to this compound can lead to gradual changes in cellular function, including alterations in gene expression and metabolic activity . Additionally, the long-term effects of this compound on cellular processes can vary depending on the specific experimental conditions and the type of cells being studied .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to cellular damage and disruption of normal physiological functions. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage optimization in experimental settings.

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-8-12-11(17-9-10)6-5-7-16-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJJTKKBVUARJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166903
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356165-79-1
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356165-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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